N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Chemical Structure, Molecular Weight, and Analytical Methodologies
N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Chemical Structure, Molecular Weight, and Analytical Methodologies
Executive Summary
In the landscape of medicinal chemistry and neuropharmacology, substituted 2-aminotetralins (2-ATs) represent a critical class of rigid, lipophilic pharmacophores. N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine (often isolated as a hydrochloride salt, CAS: 32038-46-3) is a highly sterically hindered derivative within this family[1]. This technical whitepaper dissects its chemical structure, molecular weight parameters, synthetic pathways, and the self-validating analytical protocols required for its isolation and quantification.
Chemical Identity and Structural Elucidation
The structural framework of N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is built upon a 1,2,3,4-tetrahydronaphthalene (tetralin) core. This bicyclic system consists of a benzene ring fused to a saturated cyclohexane ring, providing a rigid scaffold that dictates its spatial geometry and receptor binding profile.
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IUPAC Name: N,2,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Molecular Formula: C₁₄H₂₁N[1]
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CAS Registry Number: 32038-46-3 (Hydrochloride salt)[2]
Structural Causality in Pharmacokinetics
The specific methyl substitutions on this molecule are not arbitrary; they profoundly influence its chemical stability and biological interactions:
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4,4-Dimethyl Substitution: The gem-dimethyl group at the C4 position introduces massive steric bulk near the aromatic ring. This prevents oxidative metabolism at the benzylic position, significantly increasing the molecule's half-life.
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C2-Methyl and N-Methyl Groups: The presence of a methyl group at the alpha-carbon (C2) alongside an N-methylamine creates a highly hindered basic center. This specific arrangement restricts access by monoamine oxidase (MAO) enzymes, preventing rapid enzymatic deamination—a common degradation pathway for primary and secondary amines[1].
Physicochemical Properties & Mass Spectrometry Data
Accurate mass determination is critical for the analytical validation of this compound. The table below synthesizes the foundational quantitative data required for high-resolution mass spectrometry (HRMS) and chromatographic method development[1].
Table 1: Key Physicochemical and Mass Spectrometry Parameters
| Parameter | Value | Causality / Analytical Significance |
| Molecular Weight | 203.32 g/mol | Falls well within, optimizing it for passive diffusion across the blood-brain barrier (BBB). |
| Monoisotopic Mass | 203.1674 Da | The exact mass required for Time-of-Flight (TOF) or Orbitrap HRMS identification[1]. |
| [M+H]⁺ Adduct | 204.17468 m/z | The primary target precursor ion when utilizing positive Electrospray Ionization (ESI+). |
| [M+Na]⁺ Adduct | 226.15662 m/z | Secondary confirmation ion used to rule out isobaric interference in complex matrices[1]. |
| XLogP (Predicted) | ~3.3 | Indicates high lipophilicity, predicting strong retention on C18 reverse-phase columns. |
Rational Synthesis Methodology
Synthesizing a molecule with a methyl group and an amine on the same carbon (C2) requires precise stereoelectronic control. Direct reductive amination of a ketone only yields a secondary amine without the alpha-methyl group. Therefore, we must employ a ketimine intermediate followed by nucleophilic addition.
Step-by-Step Synthesis Protocol
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Imine Condensation:
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Action: React 4,4-dimethyl-2-tetralone with methylamine (MeNH₂) in the presence of titanium tetrachloride (TiCl₄) in anhydrous tetrahydrofuran (THF) at 0°C.
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Causality: TiCl₄ acts as a potent Lewis acid to activate the carbonyl carbon while simultaneously acting as a dehydrating agent to drive the equilibrium toward the N-methyl ketimine intermediate.
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Nucleophilic Addition:
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Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Introduce methyllithium (MeLi) dropwise under an argon atmosphere.
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Causality: The cryogenic temperature suppresses unwanted enolization and alpha-deprotonation, ensuring the methyl anion selectively attacks the electrophilic C2 carbon of the imine, successfully installing the quaternary center.
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Quenching and Extraction:
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Action: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
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Causality: NH₄Cl safely neutralizes unreacted MeLi without hydrolyzing the newly formed hindered amine.
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Hydrochloride Salt Precipitation:
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Action: Bubble anhydrous HCl gas through the organic layer to precipitate N,2,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride[2].
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Causality: Converting the free base to the HCl salt dramatically improves shelf-life, prevents oxidative degradation, and standardizes the compound for biological assays.
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Fig 1: Logical synthesis workflow for N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Analytical Validation Protocol (UHPLC-MS/MS)
Scientific trustworthiness demands a self-validating analytical system. To quantify this compound in complex matrices, a Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is required.
Step-by-Step LC-MS/MS Validation
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Sample Preparation (Self-Validating):
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Action: Dissolve the sample in LC-MS grade methanol. Spike the sample with a stable isotope-labeled internal standard (e.g., Tetralin-d6-amine) at a known concentration.
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Causality: The internal standard co-elutes and ionizes similarly to the target analyte, automatically correcting for matrix suppression effects and variations in ESI efficiency. This ensures the quantitative readouts are absolute, not relative.
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Chromatographic Separation:
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Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as a proton donor, ensuring the secondary amine remains fully ionized (protonated) throughout the chromatographic run. This prevents peak tailing and maximizes signal intensity.
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Mass Spectrometry Detection:
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Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the Q1 mass filter to the precursor ion at m/z 204.17 ([M+H]⁺)[1].
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Causality: ESI+ is the optimal ionization technique for basic nitrogenous compounds. Monitoring specific Multiple Reaction Monitoring (MRM) transitions ensures zero cross-talk from background noise.
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Blank Run Verification:
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Action: Execute a pure solvent blank injection immediately following the highest calibration standard.
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Causality: This step is mandatory to prove the absence of column carryover, validating the integrity of all subsequent sample runs.
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Fig 2: UHPLC-MS/MS analytical validation workflow with ESI+ ionization and MRM detection.
Regulatory and Safety Considerations
Due to its structural classification as a naphthylamine derivative, N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is subject to strict regulatory oversight. The ASEAN Cosmetics Association explicitly lists this compound (under CAS 32038-46-3) on their "Unacceptable List" of substances that must not form part of the composition of cosmetic products[2]. This restriction is driven by the historical toxicity, sensitization potential, and neuropharmacological activity associated with substituted tetrahydronaphthylamines. All laboratory handling must be conducted under high-containment chemical hoods using appropriate PPE.
References
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Title: 32038-46-3 (C14H21N) - PubChemLite Source: PubChem / University of Luxembourg URL: [Link]
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Title: UNACCEPTABLE LIST: 1 and 2 Naphthylamines and their salts Source: Environmental Working Group (EWG) / ASEAN Cosmetics Association URL: [Link]
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Title: Lipinski's Rule of Five - Drug Design Source: National Center for Biotechnology Information (NCBI) URL: [Link]
